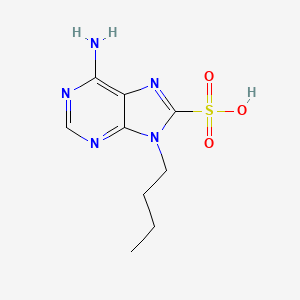

6-amino-9-butyl-9H-purine-8-sulfonic acid

Descripción

Propiedades

IUPAC Name |

6-amino-9-butylpurine-8-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O3S/c1-2-3-4-14-8-6(7(10)11-5-12-8)13-9(14)18(15,16)17/h5H,2-4H2,1H3,(H2,10,11,12)(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYQKVANKHDQOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=NC=NC(=C2N=C1S(=O)(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Investigations of 6 Amino 9 Butyl 9h Purine 8 Sulfonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 6-amino-9-butyl-9H-purine-8-sulfonic acid at the atomic level. These methods allow for a detailed exploration of the molecule's electronic structure, reactivity, and conformational landscape.

Electronic Structure Elucidation and Charge Distribution Analysis (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31+G(d), can provide a detailed picture of its molecular orbitals and charge distribution. nih.gov

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is critical. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity.

Furthermore, Mulliken and Natural Bond Orbital (NBO) population analyses can be performed to determine the partial atomic charges. This reveals the electrostatic potential of the molecule, highlighting electron-rich and electron-deficient regions. For instance, the nitrogen atoms of the purine (B94841) ring, the oxygen atoms of the sulfonic acid group, and the nitrogen of the amino group are expected to carry negative charges, making them potential sites for electrophilic attack or hydrogen bonding. Conversely, the sulfur atom and the hydrogen atoms of the amino and sulfonic acid groups are likely to be positively charged.

Table 1: Illustrative Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 8.2 D |

Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations for a molecule with this structure.

Prediction of Molecular Reactivity and Regioselectivity at Purine and Sulfonic Acid Sites

The electronic properties derived from quantum chemical calculations are instrumental in predicting the reactivity and regioselectivity of this compound. Reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies.

Fukui functions are particularly useful for predicting the most likely sites for nucleophilic and electrophilic attacks. For the purine ring system, these calculations can help determine which nitrogen or carbon atoms are more susceptible to substitution or other chemical modifications. The sulfonic acid group is a strong electron-withdrawing group, which influences the reactivity of the entire purine system. The regioselectivity of reactions, such as alkylation or amination, can be predicted by analyzing the local reactivity indices. For instance, in related purine derivatives, sulfonylation has been shown to occur regioselectively at the N9 position. researchgate.netnih.gov

Tautomerism and Conformational Analysis of the Molecular System

Purine derivatives can exist in different tautomeric forms, which can significantly impact their biological activity. nih.gov For this compound, DFT calculations can be used to determine the relative stabilities of different tautomers. nih.gov The N7H and N9H tautomers are often the most stable for purines, and the presence of substituents can influence this equilibrium. nih.gov The relative energies of the tautomers can be calculated in both the gas phase and in different solvents to understand how the environment affects their stability.

Conformational analysis is also crucial, particularly for the flexible butyl group attached at the N9 position. By rotating the single bonds of the butyl chain and calculating the energy of each conformation, a potential energy surface can be generated. This allows for the identification of the most stable, low-energy conformations of the molecule, which are important for understanding its shape and how it might fit into a biological receptor.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

Prediction of Ligand-Biomacromolecule Interactions (e.g., with Purinergic Receptors, Enzymes)

Given its purine core, this compound is a potential ligand for purinergic receptors or enzymes that process purine-based molecules. nih.govnih.gov Molecular docking simulations can be used to predict the binding mode of this compound within the active site of a target protein.

For example, purinergic receptors, such as the A2A adenosine (B11128) receptor, are known targets for purine derivatives. nih.gov Docking studies could reveal potential hydrogen bonds between the amino and sulfonic acid groups of the ligand and amino acid residues in the receptor's binding pocket. The butyl group could engage in hydrophobic interactions, while the purine ring might form π-π stacking interactions with aromatic residues like phenylalanine or tyrosine.

Table 2: Potential Interacting Residues in a Hypothetical Purinergic Receptor Binding Site

| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding | Amino group (-NH2) | Aspartic Acid, Glutamic Acid, Serine |

| Hydrogen Bonding | Sulfonic acid group (-SO3H) | Arginine, Lysine, Histidine |

| Hydrophobic | Butyl chain | Leucine, Isoleucine, Valine |

| π-π Stacking | Purine ring | Phenylalanine, Tyrosine, Tryptophan |

Note: This table presents hypothetical interactions based on the chemical nature of the compound and typical receptor binding sites.

Computational Assessment of Binding Affinities and Interaction Energies

Molecular docking programs can provide a scoring function that estimates the binding affinity of the ligand for the protein. This score is based on the calculated intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and van der Waals forces. By comparing the docking scores of different compounds, it is possible to rank their potential efficacy.

More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, can be employed to obtain more accurate estimates of the binding free energy. These methods involve running molecular dynamics simulations of the ligand-protein complex to sample different conformations and then calculating the various components of the binding energy. These computational assessments are crucial for prioritizing compounds for further experimental testing.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are powerful computational tools used to understand the behavior of molecules at an atomic level over time. nih.gov For this compound, MD simulations provide critical insights into its conformational flexibility, structural stability, and interactions with its environment, such as a solvent or a biological receptor. These simulations model the motion of every atom in the system by solving Newton's equations of motion, thereby revealing the molecule's dynamic nature. nih.gov

The stability of the purine derivative is a key parameter assessed through these simulations. A stable conformation is crucial for its intended biological function. nih.gov Stability is often quantified by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation relative to a starting structure. A low and converging RMSD value suggests that the molecule maintains a stable average conformation, whereas large fluctuations can indicate structural instability or transitions between different conformational states. nih.gov

Another important aspect analyzed is the flexibility of different parts of the molecule, which is determined by the Root Mean Square Fluctuation (RMSF) of each atom. For this compound, this analysis would reveal the mobility of the butyl chain and the sulfonic acid group relative to the more rigid purine core. Understanding these dynamics is essential, as the molecule's ability to adopt specific shapes (conformations) can directly influence its ability to bind to a biological target. While specific MD simulation data for this compound is not publicly available, the table below illustrates typical data obtained from such a simulation for a small molecule, highlighting key stability and dynamic metrics.

| Simulation Metric | Description | Typical Value/Observation for a Stable Conformation |

|---|---|---|

| Average RMSD | Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating overall structural stability. nih.gov | 1-3 Å (Angstroms) |

| Average RMSF of Purine Core | Measures the fluctuation of individual atoms in the purine ring, indicating the rigidity of the core structure. | < 1.5 Å |

| Average RMSF of Butyl Chain | Measures the fluctuation of atoms in the N9-butyl group, indicating its flexibility. | 2-4 Å |

| Average RMSF of Sulfonic Acid Group | Measures the fluctuation of atoms in the C8-sulfonic acid group, indicating its mobility. | 1.5-3 Å |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure over time. A stable Rg value suggests the molecule is not undergoing major unfolding or conformational changes. aalto.fi | Stable, with minimal fluctuations |

In addition to MD simulations, Density Functional Theory (DFT) calculations have been used to investigate the stability of related 6-amino-9-sulfonylpurine derivatives. These studies have shown that electron-donating substituents at the C6 position, such as the amino group, are beneficial for the stability of the final products. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Methodologies

Development of Predictive Models for Purine-Sulfonic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at creating predictive models that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. ijcsi.pro For purine-sulfonic acid derivatives, these models are invaluable for designing new compounds with enhanced efficacy and for predicting their behavior before synthesis, thus saving time and resources.

The development of a QSAR model involves a series of steps. First, a dataset of purine derivatives with known biological activities (e.g., inhibitory concentrations) is compiled. researchgate.net Then, for each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. Finally, statistical methods are employed to build a mathematical equation that links the descriptors to the observed activity. researchgate.net

Commonly used statistical techniques include Partial Least Squares (PLS) regression and Principal Component Regression (PCR). ijcsi.proresearchgate.net The quality and predictive power of the resulting model are assessed using several statistical metrics. The correlation coefficient (R²) indicates how well the model fits the training data, while the cross-validated correlation coefficient (q²) and the R² for an external test set (pred_r²) measure the model's ability to predict the activity of new, unseen compounds. researchgate.net A robust and predictive QSAR model for a series of purine derivatives might exhibit the statistical characteristics shown in the table below.

| Statistical Parameter | Description | Value Indicating a Good Predictive Model |

|---|---|---|

| R² (Correlation Coefficient) | Represents the proportion of variance in the biological activity that is explained by the model for the training set. researchgate.net | > 0.8 |

| q² (Cross-Validated R²) | Measures the internal predictive ability of the model, assessed by systematically leaving out samples during model construction. researchgate.net | > 0.7 |

| pred_r² (External Test Set R²) | Evaluates the model's ability to predict the activity of an independent set of compounds not used in model development. researchgate.net | > 0.7 |

| Statistical Method Used | The algorithm used to build the mathematical relationship between descriptors and activity. | Partial Least Squares (PLS) Regression researchgate.net |

Identification of Key Structural Descriptors Influencing Biological Interactions

A primary outcome of QSAR modeling is the identification of key molecular descriptors that have the most significant impact on the biological activity of a series of compounds. researchgate.net For purine-sulfonic acid derivatives, these descriptors reveal the specific structural features that govern their interactions with biological targets. The purine scaffold itself possesses well-defined properties that facilitate key molecular interactions. nih.gov

The nitrogen atoms within the purine's pyrimidine (B1678525) and imidazole (B134444) rings can act as hydrogen bond donors and acceptors, which is crucial for binding to proteins or nucleic acids. nih.govmicrobenotes.com The planar and aromatic nature of the purine ring system also allows for π–π stacking interactions. nih.gov Substituents on the purine ring play a critical role in modulating these interactions. For instance, the amino group at the C6 position is a key hydrogen bond donor. Computational studies on related compounds have shown that electron-donating groups at this position can enhance the stability of the molecule. nih.gov

The butyl group at the N9 position primarily contributes to the molecule's hydrophobicity and can engage in van der Waals or hydrophobic interactions within a binding pocket. The sulfonic acid group at the C8 position is a strong hydrogen bond donor and acceptor and is typically ionized at physiological pH, allowing for potent electrostatic or ionic interactions. The sulfonamide group is a known pharmacophore in many drugs, recognized for its strong hydrogen-bonding capabilities. nih.gov

The table below summarizes key structural descriptors and their likely influence on the biological interactions of this compound and related derivatives.

| Structural Feature/Descriptor | Type of Interaction | Influence on Biological Activity |

|---|---|---|

| Purine Ring Nitrogens (N1, N3, N7) | Hydrogen Bond Acceptor | Crucial for anchoring the molecule in a binding site through specific hydrogen bonds. nih.gov |

| C6-Amino Group (-NH₂) | Hydrogen Bond Donor | Contributes to binding affinity and selectivity; enhances molecular stability. nih.gov |

| Aromatic Purine Core | π–π Stacking, Hydrophobic Interactions | Provides a rigid scaffold and facilitates non-covalent interactions with aromatic residues in a target protein. nih.gov |

| N9-Butyl Group (-C₄H₉) | Hydrophobic, Van der Waals Interactions | Influences solubility and can occupy hydrophobic pockets in a receptor, potentially increasing binding affinity. |

| C8-Sulfonic Acid Group (-SO₃H) | Ionic, Hydrogen Bond Donor/Acceptor | Forms strong electrostatic and hydrogen bonds, significantly impacting binding energy and aqueous solubility. nih.gov |

| H-Donor Count | Topological Descriptor | A higher count often correlates with stronger binding to targets rich in H-bond acceptors. researchgate.net |

Structure Activity Relationship Sar Studies of 6 Amino 9 Butyl 9h Purine 8 Sulfonic Acid and Its Analogues

Elucidation of Structural Determinants for Purine (B94841) Bioactivity

The biological profile of 6-amino-9-butyl-9H-purine-8-sulfonic acid is determined by the interplay of its structural features. Analysis of related analogues helps to elucidate the role of each substituent in molecular interactions with biological targets.

The 6-amino group is a critical feature of adenine (B156593), a fundamental component of nucleic acids and various cofactors. ncert.nic.in In SAR studies of purine analogues, this group is consistently identified as a key hydrogen bond donor. It plays a crucial role in the specific recognition by proteins, such as enzymes and receptors. For instance, in purinergic receptors, the 6-amino group often forms specific hydrogen bonds with amino acid residues in the binding pocket, which is essential for ligand affinity and receptor activation. nih.gov The exocyclic amino group can participate in multiple hydrogen-bonding interactions, contributing significantly to the stability and specificity of the ligand-receptor complex.

The substituent at the C8 position of the purine ring can significantly modulate the molecule's hydrogen-bonding pattern and electronic properties. nih.gov The introduction of a sulfonic acid (-SO₃H) moiety at this position is a notable modification. The sulfonic acid group is strongly acidic and will be ionized (as sulfonate, -SO₃⁻) at physiological pH. This introduces a formal negative charge to the molecule, which can lead to strong electrostatic or ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's binding site. Furthermore, the three oxygen atoms of the sulfonate group are excellent hydrogen bond acceptors. This allows for the formation of multiple, stable hydrogen bonds, which can anchor the ligand in a specific orientation within the binding site. The presence of this bulky, charged group dramatically alters the physicochemical properties of the purine, increasing its polarity and potentially influencing its solubility and ability to cross cell membranes.

Comparative SAR Analysis with other Purine and Sulfonic Acid Derivatives

To understand the unique properties of this compound, it is useful to compare its structural components with those of other related compounds. SAR studies reveal that even minor modifications to the purine scaffold can lead to significant changes in biological activity. researchgate.net

For example, replacing the 6-amino group with other substituents like a morpholino group can alter the compound's antiproliferative activity. nih.govmdpi.com Similarly, modifications at the N9 position from a butyl group to other alkyl chains or more complex sulfonyl groups can fine-tune the molecule's interaction with its target. nih.govnih.gov The C8 position is also a key point for modification; SAR studies on Hsp90 inhibitors showed that hydrophobic substituents at the C8 position were generally preferred, highlighting the importance of matching the substituent's properties to the target's binding pocket. nih.gov The introduction of the highly polar and charged sulfonic acid group at C8 represents a significant deviation from analogues designed for hydrophobic pockets and suggests a different target profile, likely one with a complementary positively charged or polar environment.

Theoretical Approaches to SAR Exploration and Hypothesis Generation

Modern drug discovery and SAR analysis heavily rely on theoretical and computational methods to predict the biological activity of novel compounds and to understand their mechanisms of action at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool in this field. For various series of purine analogues, 2D and 3D-QSAR models have been successfully developed to correlate physicochemical properties and structural descriptors with biological activity, such as enzyme inhibition. researchgate.net These models can identify key structural features that govern the bioactivity of the compounds and can be used to predict the activity of newly designed molecules before their synthesis. researchgate.net

Computational techniques like Density Functional Theory (DFT) calculations are employed to investigate the electronic properties of purine derivatives. For instance, DFT has been used to study the tautomeric preferences of N9-unsubstituted purines and the stability of N9-sulfonylpurine products. nih.govresearchgate.net Such calculations can conclude that electron-donating C6 substituents, like the amino group, are beneficial as they promote the predominance of the desired N9 tautomer for synthesis and enhance the stability of the final product. nih.govresearchgate.net

Molecular docking simulations are another powerful tool used to explore the binding modes of purine derivatives within the active site of a target protein. By predicting the preferred orientation and interactions of a ligand, docking studies can help rationalize observed SAR data and guide the design of analogues with improved affinity and selectivity. researchgate.net These computational approaches are invaluable for generating and refining hypotheses about how compounds like this compound interact with their biological targets.

Table of Mentioned Compounds

Biochemical Mechanisms and in Vitro Interaction Studies

Interaction with Purine-Binding Proteins and Enzymes

The interaction of substituted purines with proteins that bind endogenous purines, such as purinergic receptors, kinases, and enzymes like xanthine (B1682287) oxidase, is a significant area of research. The unique substitutions on 6-amino-9-butyl-9H-purine-8-sulfonic acid—a butyl group at the N9 position and a sulfonic acid group at the C8 position—are anticipated to modulate its binding affinity and selectivity for these protein targets.

While direct experimental data for this compound is not extensively available in the public domain, studies on analogous compounds provide valuable insights. For instance, various 6,8,9-trisubstituted purine (B94841) analogues have been synthesized and evaluated for their biological activities, demonstrating the therapeutic potential of this class of compounds. nih.gov The nature of the substituents at these positions plays a crucial role in determining the interaction with specific protein targets.

Purinergic Receptors: The butyl group at the N9 position may influence the compound's interaction with the hydrophobic pockets of purinergic receptors, a family of receptors activated by purines like adenosine (B11128) and ATP. nih.govnih.gov Research on other 9-alkylpurines has demonstrated significant affinity for adenosine receptors. nih.gov

Kinases: Kinases are another major class of proteins that bind purines, specifically ATP. The 6-amino group is a key feature for interaction with the hinge region of many kinase active sites. The sulfonic acid at the C8 position could potentially form ionic interactions with positively charged residues in the ATP-binding pocket. Studies on related purine derivatives have shown potent inhibitory effects on various kinases. nih.govnih.gov

Xanthine Oxidase: Xanthine oxidase is a key enzyme in purine catabolism. wikipedia.org Inhibition of this enzyme is a therapeutic strategy for conditions like gout. mhmedical.com The purine core of this compound makes it a candidate for interaction with xanthine oxidase. The substitution at the C8 position is known to influence the inhibitory activity of purine analogs against this enzyme. nih.gov

Currently, there is a lack of specific in vitro ligand binding data, such as dissociation constants (Kd) or inhibition constants (Ki), for this compound against a panel of purine-binding proteins. Such studies would be essential to quantify its binding affinity and selectivity.

Allosteric modulation, where a ligand binds to a site distinct from the orthosteric (primary) binding site to modulate the protein's activity, is an increasingly important concept in drug discovery. While the potential for this compound to act as an allosteric modulator of purinergic receptors or other proteins is plausible, there are no published investigations to confirm this hypothesis.

To date, detailed enzymatic inhibition or activation studies for this compound in cell-free systems have not been reported in the scientific literature. Such assays would be critical to determine its effect on the catalytic activity of enzymes like kinases or xanthine oxidase and to elucidate the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition). The table below summarizes the potential enzymatic assays that could be employed to characterize the activity of this compound.

| Enzyme Target | Assay Type | Parameters to be Determined | Potential Mechanism |

| Protein Kinases | Kinase activity assay (e.g., radiometric, fluorescence-based) | IC50, Ki | ATP-competitive inhibition |

| Xanthine Oxidase | Spectrophotometric assay monitoring uric acid formation | IC50, Ki | Competitive or non-competitive inhibition |

The structural similarity of this compound to endogenous purines suggests it could interfere with purine metabolism. wikipedia.org This could occur through the inhibition of key enzymes in the de novo synthesis or salvage pathways. nih.gov For example, purine analogs can inhibit enzymes like adenosine deaminase or hypoxanthine-guanine phosphoribosyltransferase (HGPRT). However, in vitro studies using cell extracts or purified enzymes to specifically assess the impact of this compound on these pathways are currently unavailable. Depletion of purine nucleotides has been shown to impact other metabolic pathways, such as serine synthesis. nih.gov

DNA/RNA Interactions and Recognition Mechanisms (Theoretical and In Vitro Biochemical Approaches)

Purine analogs can interact with nucleic acids through various mechanisms, including intercalation between base pairs, groove binding, or by being incorporated into the DNA or RNA strand during replication or transcription. nih.gov The planar aromatic structure of the purine ring in this compound could facilitate intercalative binding. aps.org

Theoretical modeling and computational docking studies could predict the preferred mode of interaction of this compound with different DNA and RNA structures. The butyl and sulfonic acid substituents would be expected to influence the binding affinity and sequence selectivity.

In vitro biochemical approaches to study these interactions include:

UV-Visible and Fluorescence Spectroscopy: Changes in the spectral properties of the compound or the nucleic acid upon binding can provide evidence of interaction and allow for the calculation of binding constants.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can detect conformational changes in DNA or RNA upon ligand binding.

Thermal Denaturation Studies (Melting Temperature Analysis): An increase in the melting temperature (Tm) of a nucleic acid duplex upon addition of the compound suggests stabilization of the structure, often indicative of intercalation.

Gel Electrophoresis Mobility Shift Assays (EMSA): This technique can demonstrate the binding of a small molecule to a nucleic acid by observing a change in its electrophoretic mobility.

While these methods are well-established for studying purine-nucleic acid interactions, specific studies employing these techniques for this compound have not been published.

Chemical Probe Development and Application in Mechanistic Chemical Biology Research

A chemical probe is a small molecule used to study biological systems by selectively binding to and modulating the function of a specific protein or pathway. Given the potential for this compound to interact with various purine-binding proteins, it could potentially be developed into a chemical probe.

For a compound to be considered a good chemical probe, it should exhibit high potency and selectivity for its target. The development of this compound as a chemical probe would require extensive characterization of its target engagement and downstream biological effects. This would involve a combination of the in vitro assays mentioned previously, as well as cell-based studies. To date, there is no literature describing the development or application of this compound as a chemical probe in mechanistic chemical biology research.

Advanced Analytical Methodologies for Characterization of 6 Amino 9 Butyl 9h Purine 8 Sulfonic Acid

High-Resolution Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

High-resolution chromatographic techniques are indispensable for separating 6-amino-9-butyl-9H-purine-8-sulfonic acid from impurities, starting materials, and byproducts, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of purine (B94841) derivatives. nih.gov For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. The stationary phase, often a C18 column, separates compounds based on their hydrophobicity. The mobile phase usually consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The presence of the polar sulfonic acid group and the nonpolar butyl chain gives the molecule amphiphilic character, requiring careful optimization of the mobile phase gradient and pH to achieve sharp, symmetrical peaks. UV detection is commonly used, leveraging the strong absorbance of the purine ring system, typically around 260 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry. mdpi.comrsc.org This technique is particularly powerful for both quantitative analysis and impurity identification, even at trace levels. nih.govrsc.org After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization, ESI) and its mass-to-charge ratio (m/z) is determined. For quantitative studies, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are used, providing exceptional specificity by monitoring a specific fragmentation of the parent ion.

Table 1: Illustrative HPLC-UV Method Parameters for Analysis of a Purine Derivative

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are crucial for confirming the covalent structure of this compound, ensuring all atoms are correctly connected and functional groups are present.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure in solution. A suite of 1D and 2D NMR experiments is used to unambiguously assign the protons (¹H) and carbons (¹³C) of the molecule.

¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound, this would confirm the presence of the butyl chain (triplet, sextet, quartet, triplet pattern), the purine proton (H-2), and the exchangeable protons of the amino (NH₂) and sulfonic acid (SO₃H) groups.

¹³C NMR: Shows the number of different carbon environments, confirming the purine ring carbons and the four distinct carbons of the butyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Purine H-2 | ~8.0-8.5 | - |

| Purine C-2 | - | ~152 |

| Purine C-4 | - | ~150 |

| Purine C-5 | - | ~120 |

| Purine C-6 | - | ~156 |

| Purine C-8 | - | ~145 |

| NH₂ | ~7.0-7.5 (broad) | - |

| Butyl-CH₂ (N9) | ~4.2-4.4 (t) | ~45 |

| Butyl-CH₂ | ~1.8-2.0 (m) | ~32 |

| Butyl-CH₂ | ~1.3-1.5 (m) | ~20 |

| Butyl-CH₃ | ~0.9-1.0 (t) | ~14 |

Note: Shifts are estimates and can vary based on solvent and pH.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This is a critical step in confirming the molecular identity. For this compound (C₉H₁₃N₅O₃S), the expected exact mass can be calculated and compared to the experimental value with a very low tolerance (typically <5 ppm).

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, the connectivity of the molecule can be confirmed. Key expected fragmentations would include the loss of the butyl group, the loss of the SO₃ group, and cleavages characteristic of the purine ring structure.

Vibrational Spectroscopy (Infrared (IR), Raman) for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. nist.govnih.govnih.gov

IR Spectroscopy: Would show characteristic absorption bands for N-H stretching of the amino group (~3300-3100 cm⁻¹), C-H stretching of the butyl group (~2960-2850 cm⁻¹), S=O stretching of the sulfonic acid group (~1250-1150 cm⁻¹ and ~1050-1000 cm⁻¹), and vibrations from the purine ring skeleton.

Raman Spectroscopy: As an aqueous-friendly technique, it is complementary to IR. researchgate.net It is particularly sensitive to symmetric vibrations and can provide clear signals for the purine ring breathing modes and S-O vibrations.

Table 3: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretch | 3300 - 3100 |

| Alkyl (C-H) | Stretch | 2960 - 2850 |

| Purine Ring | C=N, C=C Stretch | 1650 - 1450 |

| Sulfonic Acid (S=O) | Asymmetric Stretch | 1250 - 1150 |

| Sulfonic Acid (S=O) | Symmetric Stretch | 1050 - 1000 |

| Sulfonic Acid (S-O) | Stretch | 900 - 700 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid, crystalline sample. nih.gov This technique provides unambiguous proof of structure by mapping electron density to reveal exact atomic positions. The analysis yields bond lengths, bond angles, and torsional angles. For this compound, a successful crystallographic analysis would confirm the planarity of the purine ring, the conformation of the butyl chain, and the geometry of the sulfonic acid group. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions like hydrogen bonds involving the amino and sulfonic acid groups, which are critical to the solid-state properties of the compound. A prerequisite for this analysis is the ability to grow a high-quality single crystal of the compound. nih.gov

Electrochemical Analysis for Investigating Interactions with Materials and Redox Properties

Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. nih.gov The purine ring is electrochemically active and can be oxidized. The potential at which this oxidation occurs can be influenced by the substituents on the ring. The electron-donating amino group at the C6 position and the electron-withdrawing sulfonic acid group at the C8 position will modulate the redox potential of the purine core. Studying the electrochemical behavior can provide insights into the molecule's electronic structure and its potential to interact with metal surfaces or participate in redox reactions, which can be relevant for applications in materials science or as a corrosion inhibitor for certain metals. mdpi.com

Future Research Directions and Emerging Applications in Chemical Research

Rational Design and Synthesis of Novel Purine-Sulfonic Acid Analogues with Targeted Interactions

The rational design of novel analogues based on the 6-amino-9-butyl-9H-purine-8-sulfonic acid scaffold is a promising avenue for the development of molecules with highly specific biological activities. This approach moves beyond traditional high-throughput screening by employing a deep understanding of structure-activity relationships (SAR) to engineer compounds with predetermined properties.

Key strategies in the rational design of new purine-sulfonic acid analogues include:

Modification of the N9-substituent: The butyl group at the N9 position plays a crucial role in modulating the lipophilicity and, consequently, the pharmacokinetic properties of the molecule. Systematically replacing the butyl group with other alkyl chains of varying lengths, branched alkyl groups, or cyclic moieties can fine-tune the compound's interaction with hydrophobic pockets in target proteins.

Substitution at the C6-amino group: The amino group at the C6 position is a key site for hydrogen bonding. Introducing various substituents on this amino group can alter the hydrogen bonding capacity and steric profile of the molecule, leading to enhanced selectivity for specific biological targets.

Bioisosteric replacement of the 8-sulfonic acid group: While the sulfonic acid group confers unique properties, exploring bioisosteric replacements such as carboxylic acids, phosphonic acids, or tetrazoles could lead to analogues with improved cell permeability or different binding characteristics.

The synthesis of these rationally designed analogues would likely involve multi-step synthetic pathways, starting from commercially available purine (B94841) precursors. A plausible synthetic strategy could involve the initial N9-alkylation of a suitable purine derivative, followed by nucleophilic aromatic substitution at the C6 position and subsequent sulfonation at the C8 position. The development of efficient and regioselective synthetic methods will be crucial for generating a diverse library of these novel compounds for biological evaluation.

Table 1: Proposed Analogues of this compound and Their Design Rationale

| Analogue Structure | Modification | Design Rationale |

| 6-amino-9-cyclohexyl -9H-purine-8-sulfonic acid | Replacement of N9-butyl with a cyclohexyl group | To explore the impact of a bulky, conformationally restricted substituent on target binding. |

| 6-(methylamino )-9-butyl-9H-purine-8-sulfonic acid | Methylation of the C6-amino group | To modulate hydrogen bonding capacity and steric hindrance at the C6 position. |

| 6-amino-9-butyl-9H-purine-8-carboxylic acid | Replacement of 8-sulfonic acid with a carboxylic acid | To investigate the effect of a different acidic functional group on target interaction and cell permeability. |

Integration of Advanced Computational Approaches for Accelerated Rational Design and High-Throughput Screening

Advanced computational techniques are poised to revolutionize the process of designing and screening novel purine-sulfonic acid analogues. These in silico methods can significantly reduce the time and cost associated with traditional drug discovery pipelines by prioritizing the most promising candidates for synthesis and experimental testing.

Key computational approaches that can be integrated include:

Molecular Docking: This technique can predict the binding orientation and affinity of designed analogues within the active site of a known or putative protein target. By virtually screening a large library of compounds, researchers can identify those with the most favorable binding modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of newly designed analogues and to identify the key structural features that contribute to their potency and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target protein over time. This can reveal important information about the stability of the ligand-protein complex and the role of specific intermolecular interactions.

The integration of these computational tools will enable a more efficient and targeted approach to the discovery of novel purine-sulfonic acid derivatives with desired biological profiles.

Table 2: Application of Computational Approaches in the Study of Purine-Sulfonic Acid Analogues

| Computational Method | Application | Predicted Outcome |

| Molecular Docking | Virtual screening of a library of analogues against a kinase active site. | Identification of analogues with high predicted binding affinity and favorable interactions with key residues. |

| QSAR | Development of a model based on the cytotoxic activity of a series of purine derivatives. | Prediction of the cytotoxicity of newly designed analogues and identification of key structural descriptors. |

| Molecular Dynamics | Simulation of the binding of this compound to its target protein. | Elucidation of the dynamic stability of the complex and the key intermolecular interactions. |

Exploration of New Biochemical Targets and Cellular Pathways through In Vitro and Theoretical Models

While the precise biological targets of this compound are yet to be fully elucidated, its structural similarity to endogenous purines suggests that it may interact with a wide range of proteins involved in cellular signaling and metabolism. A systematic exploration of its biochemical targets and the cellular pathways it modulates is a critical area for future research.

Potential biochemical targets for purine-sulfonic acid derivatives include:

Protein Kinases: Many purine analogues are known to be potent inhibitors of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. mdpi.com The unique combination of substituents in this compound may confer selectivity for specific kinases.

Adenosine (B11128) Receptors: As an adenosine analogue, this compound may act as an agonist or antagonist of adenosine receptors, which are involved in a variety of physiological processes, including neurotransmission and inflammation.

Enzymes of Purine Metabolism: The compound could potentially interfere with enzymes involved in the purine salvage pathway or de novo synthesis, thereby disrupting cellular nucleotide pools. nih.gov

In vitro screening assays, such as enzymatic assays and cell-based reporter assays, can be employed to identify the primary biological targets of this compound and its analogues. Theoretical models, such as pathway analysis and network biology, can then be used to understand the broader impact of these compounds on cellular function.

Development of this compound-Based Chemical Tools for Fundamental Biological Investigations

Beyond its potential as a therapeutic agent, this compound can be developed into a valuable chemical tool for probing fundamental biological processes. By incorporating reporter groups, such as fluorescent tags or biotin (B1667282) labels, this compound can be transformed into a molecular probe for visualizing and isolating its biological targets.

Potential applications of these chemical tools include:

Fluorescent Probes: A fluorescently labeled version of the compound could be used in cellular imaging studies to visualize its subcellular localization and to track its interaction with target proteins in real-time. nih.gov

Affinity-Based Probes: By attaching a reactive group or a photo-crosslinker, the compound can be used to covalently label its binding partners, enabling their identification and characterization through techniques such as mass spectrometry.

Pulldown Assays: Immobilizing the compound on a solid support would allow for the selective capture and identification of its interacting proteins from complex cellular lysates.

The development of such chemical tools will provide researchers with powerful reagents to dissect the complex roles of purinergic signaling and to uncover new biological insights. The versatility of the purine scaffold makes it an excellent starting point for the creation of a diverse array of molecular probes. researchgate.net

Q & A

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 40°C/75% RH. Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics. Include controls with antioxidants (e.g., BHT) to assess oxidative stability .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data between theoretical and experimental results for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from tautomerism or solvent effects. Use computational tools (DFT calculations at the B3LYP/6-31G* level) to predict tautomeric stability and compare with experimental NMR/IR data. Solvent-free solid-state analysis (e.g., X-ray crystallography) can clarify structural ambiguities .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinase enzymes)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the sulfonic acid group as a key pharmacophore. Validate predictions with SPR (Surface Plasmon Resonance) binding assays. Compare binding affinities against known purine-based inhibitors to identify competitive mechanisms .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement DoE (Design of Experiments) to optimize reaction parameters (temperature, catalyst loading, solvent ratios). Use PAT (Process Analytical Technology) tools like in-situ FT-IR for real-time monitoring. Statistical analysis (ANOVA) identifies critical variables affecting yield and purity .

Data Analysis and Contradiction Management

Q. Table 1: Common Analytical Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.